Sunitinib

Catalog No.
S622141
CAS No.
557795-19-4
M.F
C22H27FN4O2
M. Wt
398.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunitinib

CAS Number

557795-19-4

Product Name

Sunitinib

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-3H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,20H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1C(=C(N=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Solubility

25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)
In water, 6.328 mg/L at 25 °C (est)
3.08e-02 g/L

Synonyms

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, SU 011248, SU 11248, SU-011248, SU-11248, SU011248, SU11248, sunitinib, sunitinib malate, Sutent

Canonical SMILES

CCN(CC)CCNC(=O)C1C(=C(N=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1C(=C(N=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Targeting Tumor Angiogenesis:

  • Mechanism: Sunitinib primarily inhibits vascular endothelial growth factor receptors (VEGFRs), crucial for tumor blood vessel formation (angiogenesis). By blocking VEGFRs, it starves tumors of oxygen and nutrients, hindering their growth and spread. [Source: National Cancer Institute]
  • Research Applications: This anti-angiogenic property makes sunitinib a valuable tool in studying tumor biology and developing novel anti-cancer therapies. Researchers use it in:
    • Understanding tumor microenvironment: Studying how sunitinib affects tumor vasculature and its interaction with immune cells within the tumor microenvironment. [Source: Journal of the National Cancer Institute: ]
    • Developing combination therapies: Combining sunitinib with other drugs targeting different signaling pathways to enhance anti-tumor efficacy and overcome resistance. [Source: Nature Reviews Cancer: ]

Beyond Angiogenesis: Additional Targets and Applications:

  • Targeting other tyrosine kinases: Sunitinib inhibits several other tyrosine kinases besides VEGFRs, impacting various cellular processes like cell proliferation and survival. This broadens its potential research applications:
    • Investigating anti-tumor effects in various cancers: Studying its efficacy against different types of cancer beyond its approved indications, including gastrointestinal stromal tumors (GISTs) and pancreatic neuroendocrine tumors (NETs). [Source: National Cancer Institute]
    • Exploring off-target effects: Investigating the potential benefits and drawbacks of sunitinib's effects on non-cancerous cells and signaling pathways. [Source: Science Translational Medicine]

Preclinical and Clinical Research Applications:

  • Drug development and testing: Sunitinib serves as a benchmark drug in preclinical models of tumor angiogenesis and as a reference for developing new anti-angiogenic agents. [Source: Cancer Research]
  • Clinical trial design and evaluation: Its established safety and efficacy profile make it a valuable tool for designing and evaluating new anti-cancer therapies in clinical trials. [Source: Journal of Clinical Oncology]

Future Directions and Challenges:

  • Optimizing treatment strategies: Ongoing research focuses on optimizing sunitinib-based treatment regimens, identifying biomarkers for patient selection, and minimizing side effects. [Source: Clinical Cancer Research]
  • Combating resistance: Developing strategies to overcome resistance to sunitinib and other targeted therapies remains a significant challenge in cancer treatment. [Source: Cancer and Metastasis Reviews]

Purity

> 98%

Physical Description

Solid

Color/Form

Orange solid

XLogP3

1.5

LogP

5.2
log Kow = 3.1
2.5

Appearance

Yellow solid powder

UNII

V99T50803M

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (97.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of advanced renal cell carcinoma as well as the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate.
FDA Label
Gastrointestinal stromal tumour (GIST), Sutent is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib mesilate treatment due to resistance or intolerance.Metastatic renal cell carcinoma (MRCC), Sutent is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults.Pancreatic neuroendocrine tumours (pNET), Sutent is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours with disease progression in adults., Experience with Sutent as first-line treatment is limited (see section 5.1).,
Treatment of gastro-intestinal stromal tumours

Livertox Summary

Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Sunitinibmalate
US Brand Name(s): Sutent
FDA Approval: Yes
Sunitinib malate is approved to treat: Gastrointestinal stromal tumor (a type of stomach cancer ). It is used in patients whose condition has become worse while taking imatinib mesylate or who are not able to take it.
Pancreatic cancer. It is used in patients with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).
Renal cell carcinoma (a type of kidney cancer ). It is used: In patients with advanced disease.
As adjuvant therapy in adults who have had a nephrectomy (surgery to remove the kidney) and have a high risk that the cancer will recur (come back).
Sunitinib malate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Angiogenesis Inhibitors; Antineoplastic Agents
Sunitinib malate is indicated for the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. /Included in US product label/
Sunitinib malate is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/
Sunitinib malate is indicated for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors in patients with unresectable locally advanced or metastatic disease. /Included in US product label/

Pharmacology

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA on January 26, 2006.
Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE04 - Sunitini

Mechanism of Action

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays.
Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo.
Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo.
... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ...
Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity.
Sunitinib and Sorafenib are protein kinase inhibitors (PKI) approved for treatment of patients with advanced renal cell cancer (RCC). However, long-term remissions of advanced RCC have only been observed after IL-2 treatment, which underlines the importance of antitumor immune responses in RCC patients. Because PKI, besides affecting tumor cells, also may inhibit signaling in immune effector cells, /the authors/ determined how Sunitinib and Sorafenib influence antitumor immunity. /Investigators/ found that cytotoxicity and cytokine production of resting and IL-2-activated peripheral blood mononuclear cells (PBMC) are inhibited by pharmacological concentrations of Sorafenib but not Sunitinib. Analysis of granule-mobilization within PBMC revealed that this was due to impaired reactivity of NK cells, which substantially contribute to antitumor immunity by directly killing target cells and shaping adaptive immune responses by secreting cytokines like IFN-gamma. Analyses with resting and IL-2-activated NK cells revealed that both PKI concentration dependently inhibit cytotoxicity and IFN-gamma production of NK cells in response to tumor targets. This was due to impaired PI3K and ERK phosphorylation which directly controls NK cell reactivity. However, while Sorafenib inhibited NK cell effector functions and signaling at levels achieved upon recommended dosing, pharmacological concentrations of Sunitinib had no effect, and this was observed upon stimulation of NK cell reactivity by tumor target cells and upon IL-2 treatment. In light of the important role of NK cells in antitumor immunity, and because multiple approaches presently aim to combine PKI treatment with immunotherapeutic strategies, /this/ data demonstrates that choice and dosing of the most suitable PKI in cancer treatment requires careful consideration.
Tyrosine kinase inhibitors (TKIs) are transforming the treatment of patients with malignancies. One such agent, sunitinib, has demonstrated activity against a variety of solid tumors. Sunitinib is "multi-targeted," inhibiting growth factor receptors that regulate both tumor angiogenesis and tumor cell survival. However cardiac dysfunction has been associated with its use. Identification of the target of sunitinib associated cardiac dysfunction could guide future drug design to reduce toxicity while preserving anti-cancer activity. Herein /the authors/ identify severe mitochondrial structural abnormalities in the heart of a patient with sunitinib-induced heart failure. In cultured cardiomyocytes, sunitinib induces loss of mitochondrial membrane potential and energy rundown. Despite the latter, AMPK activity, which should be increased in the setting of energy compromise, is reduced in hearts of sunitinib-treated mice and cardiomyocytes in culture and this is due to direct inhibition of AMPK by sunitinib. Critically, ... adenovirus-mediated gene transfer of an actived mutant of AMPK reduces sunitinib-induced cell death. /These/ findings suggest AMPK inhibition plays a central role in sunitinib cardiomyocyte toxicity, highlighting the potential of off-target effects of TKIs contributing to cardiotoxicity. ...
RLIP76 is a stress-responsive membrane protein implicated in the regulation of multiple cellular signaling pathways. It represents the predominant glutathione-conjugate (GS-E) transporter in cells. /Investigators/ have shown that RLIP76 plays a crucial role in defending cancer cells from radiation and chemotherapeutic toxin-mediated apoptosis, and that its inhibition by antibodies or depletion by siRNA or antisense causes apoptosis in a number of cancer cell types. /The authors/ demonstrated ... that the striking anti-neoplastic effects with no evident toxicity in terms of either weight loss or metabolic effects are also demonstrable for the antibody, antisense and siRNA in a renal cell xenografts model of Caki-2 cells. Present studies were performed to determine if RLIP76 targeting is more broadly applicable in other kidney cancer cell lines, to compare the signaling effects of RLIP76 antisense with kinase inhibitors used in treatment of renal cell carcinoma, and to determine whether kinase inhibitors were substrates for transport by RLIP76. Results of these studies show that sorafenib as well as sunitinib are substrates for transport by RLIP76 thus are competitive inhibitors of GS-E transport. Furthermore, kinase inhibition in the ERK as well as PI3K pathways by RLIP76 depletion is more profound and consistent and is more widely apparent in a number of renal carcinoma cell lines. These studies offer strong support for our overall hypothesis that RLIP76 is an overarching anti-apoptosis mechanism that, if inhibited, can be more broadly effective in the treatment of renal cell carcinoma.
/Investigators/ previously showed that inhibition of the platelet-derived growth factor receptor (PDGFR) blocks the survival and migration of medulloblastoma cells. Identification of in vitro PDGFR-targeting pharmacologic agents that are suitable for preclinical testing in medulloblastoma models in vivo will be critical for efficiently translating these agents to clinical investigation in children with medulloblastoma. In this study, /the authors/ investigated whether the multi-tyrosine kinase inhibitor sunitinib, effectively inhibits platelet-derived growth factor receptor signaling required for medulloblastoma cell migration. Daoy and D556 human medulloblastoma cells pre-treated for 1 hr with 0.2 uM sunitinib demonstrated induction of PTEN expression and significant inhibition of platelet-derived growth factor receptor signaling activity and transactivation of epidermal growth factor receptor, in a RAS-independent manner, in response to PDGF-BB stimulation. Sunitinib pre-treatment markedly reduced medulloblastoma cell migration in response to both PDGF-BB and 10% serum at 4 and 24 hr after treatment. Pre-treatment with sunitinib for 1 hr also resulted in detachment and decreased viability of D556, but not Daoy, cells and only after 48 hr following treatment. However, sunitinib did not induce apoptosis in either cell line at any time point, indicating that the anti-migratory effects of sunitinib were not due to impeding cell survival. Sunitinib similarly inhibited platelet-derived growth factor receptor signaling and migration of primary murine Smo/Smo medulloblastoma cells, suggesting that the Smo/Smo mouse is an appropriate model for preclinical testing of sunitinib. These results indicate that sunitinib may be an important pharmacologic agent for the treatment of invasive medulloblastoma, particularly given evidence of its ability to cross the blood-brain barrier to target tumor cells...
Angiogenesis inhibition with sunitinib, a multitarget tyrosine kinase inhibitor of the vascular endothelial growth factor receptor, is associated with hypertension and cardiac toxicity, of which the underlying pathophysiological mechanism is unknown. /The authors/ investigated the effects of sunitinib on blood pressure (BP), its circadian rhythm, and potential mechanisms involved, including the endothelin-1 system, in 15 patients with metastatic renal cell carcinoma or gastrointestinal stromal tumors. In addition, we investigated in rats the effect of sunitinib on BP, serum endothelin-1 levels, coronary microvascular function, cardiac structure, and cardiac mitochondrial function. In patients, BP increased by /approximately/ 15 mm Hg, whereas heart rate decreased after 4 weeks of treatment. Furthermore, the nocturnal dipping of BP diminished. Plasma endothelin-1 concentration increased 2-fold (P<0.05) and plasma renin decreased (P<0.05), whereas plasma catecholamines and renal function remained unchanged. In rats, 8 days of sunitinib administration induced /approximately/ 30-mm Hg rise in BP, an attenuation of the circadian BP rhythm, and a 3-fold rise in serum endothelin-1 and creatinine, of which all but the rise in creatinine reversed after sunitinib withdrawal. Coronary microvascular function studies after 8 days of sunitinib administration showed decreased responses to bradykinin, angiotensin II, and sodium nitroprusside, all normalizing after sunitinib withdrawal. Cardiac structure and cardiac mitochondrial function did not change. In conclusion, sunitinib induces a reversible rise in BP in patients and in rats associated with activation of the endothelin-1 system, suppression of the renin-angiotensin system, and generalized microvascular dysfunction.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Vapor Pressure

1.26X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

557795-19-4

Associated Chemicals

Sunitinib malate; 341031-54-7

Wikipedia

Sunitinib

FDA Medication Guides

Sutent
Sunitinib Malate
CAPSULE;ORAL
CPPI CV
08/30/2021

Drug Warnings

/BOXED WARNING/ HEPATOTOXICITY-Hepatotoxicity has been observed in clinical trials and post-marketing experience. This hepatotoxicity may be severe, and deaths have been reported.
Sunitinib has been associated with hepatotoxicity, which may result in liver failure or death. Liver failure has been observed in clinical trials (7/2281 [0.3%]) and post-marketing experience. Liver failure signs include jaundice, elevated transaminases and/or hyperbilirubinemia in conjunction with encephalopathy, coagulopathy, and/or renal failure. Monitor liver function tests (ALT, AST, bilirubin) before initiation of treatment, during each cycle of treatment, and as clinically indicated. Sunitinib should be interrupted for Grade 3 or 4 drug-related hepatic adverse events and discontinued if there is no resolution. Do not restart Sunitinib if patients subsequently experience severe changes in liver function tests or have other signs and symptoms of liver failure. Safety in patients with ALT or AST >2.5 x ULN or, if due to liver metastases, >5.0 x ULN has not been established.
Cardiovascular events, including heart failure, myocardial disorders and cardiomyopathy, some of which were fatal, have been reported through post-marketing experience.
Among patients receiving sunitinib for metastatic renal cell cancer in the randomized trial, 21% had a left ventricular ejection fraction (LVEF) below the lower limit of normal, and 4% experienced a decline in LVEF (to a value below 50% or as a reduction greater than 20% from the baseline value). Left ventricular dysfunction was reported in 1% and congestive heart failure in less than 1% of patients receiving sunitinib.
For more Drug Warnings (Complete) data for Sunitinib (33 total), please visit the HSDB record page.

Biological Half Life

Following administration of a single oral dose in healthy volunteers, the terminal half-lives of sunitinib and its primary active metabolite are approximately 40 to 60 hours and 80 to 110 hours, respectively.
Following oral administration of a single dose in healthy volunteers, the terminal half-life of sunitinib or its primary active metabolite is approximately 40-60 or 80-110 hours, respectively.

Use Classification

Human drugs -> Sutent -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Sunitinib Accord -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The formation of the pyrrole was performed according to the classical Knorr synthesis, and hydrolysis of the tert-butylester with a subsequent decarboxylation reaction occurred smoothly with sulfuric acid in aqueous methanol at 65 °C. Thereafter, reaction with the Vilsmeier reagent (chloromethylenedimethylammonium chloride) in acetonitrile afforded the corresponding complex, which upon addition of 5-fluorooxindole and pulverized potassium hydroxide yielded the desired product.

Interactions

... A 57-year-old woman who started sunitinib treatment for relapsed metastatic gastrointestinal stromal tumor after imatinib failure had disease stabilization and normal liver function through 8 cycles of sunitinib 50 mg/day for 4 weeks, followed by 2 weeks off treatment. Her continuing medications included acetaminophen approximately 4.5 g/wk, as well as standard medications for asthma. In cycle 8, she received oral levothyroxine 50-150 microg/day for approximately 30 days to control hypothyroidism before beginning cycle 9 of sunitinib. On day 4 of cycle 9, she was hospitalized with progressively rising circulating liver enzyme levels. She died 4 days postadmission despite discontinuation of sunitinib and initiation of intensive supportive treatment. At autopsy, her liver showed severe centrilobular necrosis with moderate-to-severe steatosis and minimal parenchymal invasion by the neoplasm. Viral stains were negative. Hepatic failure has been reported rarely in patients receiving sunitinib. Autopsy results excluded neoplastic disease progression and viral infection in the etiology of the event, and the patient may have died of the combined interaction of sunitinib, acetaminophen, and levothyroxine. Although sunitinib was not more than a possible hepatotoxin (Roussel Uclaf Causality Assessment Method) and may even have been hepatoprotective over a 48-week period against chronic intake of acetaminophen (probable hepatotoxin) by producing regional hypothyroidism within the liver, it is hypothesized that correction of the putative hepatic hypothyroidism with oral levothyroxine (possible hepatotoxin) and reinitiation of sunitinib treatment may have triggered hepatic necrosis. ...
Strong CYP3A4 inhibitors such as ketoconazole may increase sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme inhibition potential is recommended. Concurrent administration of SUTENT with the strong CYP3A4 inhibitor, ketoconazole, resulted in 49% and 51% increases in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of Sunitinib in healthy volunteers. Co-administration of sunitinib with strong inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, clarithromycin, atazanavir, indinavir, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, voriconazole) may increase sunitinib concentrations. Grapefruit may also increase plasma concentrations of sunitinib.
CYP3A4 inducers such as rifampin may decrease sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme induction potential is recommended. Concurrent administration of sunitinib with the strong CYP3A4 inducer, rifampin, resulted in a 23% and 46% reduction in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of sunitinib in healthy volunteers. Co-administration of sunitinib with inducers of the CYP3A4 family (e.g., dexamethasone, phenytoin, carbamazepine, rifampin, rifabutin, rifapentin, phenobarbital) may decrease sunitinib concentrations.
St. John's wort may cause unpredictable decreases in plasma sunitinib concentrations and should be avoided during sunitinib therapy.

Dates

Modify: 2023-09-13
1. Rini BI, Plimack ER, Stus V, Gafanov R, Hawkins R, Nosov D, Pouliot F, Alekseev B, Soulières D, Melichar B, Vynnychenko I, Kryzhanivska A, Bondarenko I, Azevedo SJ, Borchiellini D, Szczylik C, Markus M, McDermott RS, Bedke J, Tartas S, Chang YH, Tamada S, Shou Q, Perini RF, Chen M, Atkins MB, Powles T; KEYNOTE-426 Investigators. Pembrolizumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1116-1127. doi: 10.1056/NEJMoa1816714. Epub 2019 Feb 16. PMID: 30779529.

2. Motzer RJ, Penkov K, Haanen J, Rini B, Albiges L, Campbell MT, Venugopal B, Kollmannsberger C, Negrier S, Uemura M, Lee JL, Vasiliev A, Miller WH Jr, Gurney H, Schmidinger M, Larkin J, Atkins MB, Bedke J, Alekseev B, Wang J, Mariani M, Robbins PB, Chudnovsky A, Fowst C, Hariharan S, Huang B, di Pietro A, Choueiri TK. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1103-1115. doi: 10.1056/NEJMoa1816047. Epub 2019 Feb 16. PMID: 30779531; PMCID: PMC6716603.

3. Motzer RJ, Rini BI, McDermott DF, Arén Frontera O, Hammers HJ, Carducci MA, Salman P, Escudier B, Beuselinck B, Amin A, Porta C, George S, Neiman V, Bracarda S, Tykodi SS, Barthélémy P, Leibowitz-Amit R, Plimack ER, Oosting SF, Redman B, Melichar B, Powles T, Nathan P, Oudard S, Pook D, Choueiri TK, Donskov F, Grimm MO, Gurney H, Heng DYC, Kollmannsberger CK, Harrison MR, Tomita Y, Duran I, Grünwald V, McHenry MB, Mekan S, Tannir NM; CheckMate 214 investigators. Nivolumab plus ipilimumab versus sunitinib in first-line treatment for advanced renal cell carcinoma: extended follow-up of efficacy and safety results from a randomised, controlled, phase 3 trial. Lancet Oncol. 2019 Oct;20(10):1370-1385. doi: 10.1016/S1470-2045(19)30413-9. Epub 2019 Aug 16. Erratum in: Lancet Oncol. 2019 Aug 21;: Erratum in: Lancet Oncol. 2020 Jun;21(6):e304. Erratum in: Lancet Oncol. 2020 Nov;21(11):e518. PMID: 31427204; PMCID: PMC7497870.

4. Ferrari SM, Centanni M, Virili C, Miccoli M, Ferrari P, Ruffilli I, Ragusa F, Antonelli A, Fallahi P. Sunitinib in the Treatment of Thyroid Cancer. Curr Med Chem. 2019;26(6):963-972. doi: 10.2174/0929867324666171006165942. PMID: 28990511.

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